
Pentaerythritol triallyl ether
Overview
Description
Pentaerythritol triallyl ether, also known as Allyl pentaerythritol, is a technical grade compound with a linear formula of C(CH2OCH2CH=CH2)x(CH2OH)y . It is used as a crosslinker for polymers and a polymerization inhibitor. It is also used in the production of pharmaceutical preparations and film-forming polymers .
Synthesis Analysis
The synthesis of this compound involves the use of pentaerythritol, this compound, tetrabutylammonium bromide, and a 50% aqueous solution . The reaction scheme includes a base-catalyzed multiple-addition reaction between acetaldehyde and 3 equivalents of formaldehyde to give pentaerythrose, followed by a Cannizzaro reaction with a fourth equivalent of formaldehyde .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string OCC(COCC=C)(COCC=C)COCC=C . Its chemical formula is C14H24O4 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. It is used in the synthesis of many polyfunctionalized products due to the presence of the neopentane core and one hydroxyl group in each of the four terminal carbons . It also participates in the formation of ethers in the pentaerythritol reaction when the reaction is conducted with alcohols as solvents .Physical And Chemical Properties Analysis
This compound is a clear colorless liquid with a density of 0.985 g/cm3 at 25 °C . It has a boiling point of 100 °C at 0.1 mmHg and a refractive index of 1.465 .Scientific Research Applications
Polymer Network Synthesis and Properties
Pentaerythritol triallyl ether (APE) is utilized in the synthesis of photocurable polymer networks, as demonstrated by Sparks et al. (2012) who incorporated dopamine acrylamide into cross-linked thiol–ene networks based on APE. These networks exhibit significant changes in properties like photopolymerization kinetics, thermal stability, and mechanical properties due to hydrogen bonding interactions (Sparks, Hoff, Hayes, & Patton, 2012).
Hybrid Inorganic-Organic Materials
In another study by Sparks et al. (2012), APE was used in the creation of organic-inorganic hybrid materials containing stable silanol functionalities. The incorporation of cyclic tetravinylsiloxanetetraols into photopolymerized networks via the thiol-ene reaction demonstrates how APE can be used to tailor the thermal and mechanical properties of materials (Sparks, Kuchera, Jungman, Richardson, Savin, Hait, Lichtenhan, Striegel, & Patton, 2012).
Glycodendrimer Synthesis
APE's versatility extends to the field of glycodendrimers. Al-Mughaid and Grindley (2006) synthesized a nonavalent glycodendrimer with terminal alpha-d-mannopyranoside units using a convergent approach involving pentaerythritol derivatives with propargyl ethers, showcasing APE's utility in complex molecular synthesis (Al-Mughaid & Grindley, 2006).
Chemical Diversification of Scaffolds
APE's chemical structure allows for its conversion into diverse scaffolds. Hanessian et al. (1996) demonstrated this by converting pentaerythritol into a series of derivatives, including allyl ethers like APE, for use as templates and scaffolds in combinatorial chemistry (Hanessian, Prabhanjan, Qiu, & Nambiar, 1996).
Cross-linking Polymerization
APE also finds application in cross-linking polymerization processes. Liu, DeSimone, and Roberts (2006) studied the cross-linking polymerization of acrylic acid in supercritical carbon dioxide using triallyl pentaerythritol ether as a cross-linker, demonstrating its role in modifying polymer properties (Liu, DeSimone, & Roberts, 2006).
Safety and Hazards
Pentaerythritol triallyl ether is classified as an Aquatic Chronic 3 substance, indicating it is harmful to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . In case of fire, CO2, powder, or water spray can be used to extinguish it .
Mechanism of Action
Target of Action
Pentaerythritol triallyl ether is primarily used as a crosslinker for polymers and a polymerization inhibitor . Its primary targets are therefore the polymer chains in various materials, where it plays a crucial role in determining the physical and chemical properties of the final product .
Mode of Action
The compound contains multiple allyl groups that can participate in a variety of reactions, such as addition reactions, oxidation reactions, and polymerization reactions . These reactions allow this compound to form cross-links between polymer chains, thereby modifying the structure and properties of the material .
Biochemical Pathways
This compound is involved in the thiol-ene reaction pathway , a type of addition reaction . This pathway allows the compound to form cross-links between polymer chains, thereby affecting the material’s properties .
Result of Action
The primary result of this compound’s action is the formation of cross-links between polymer chains . This can significantly alter the properties of the material, including its hardness, flexibility, and resistance to various environmental factors . It’s also used as a polymerization inhibitor, preventing the polymer chains from reacting further and maintaining the desired properties of the material .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the cross-linking process can be affected by the temperature and the presence of other chemicals . Additionally, the stability of the compound and its efficacy as a crosslinker or polymerization inhibitor can be influenced by factors such as light, heat, and the presence of oxygen .
Biochemical Analysis
Biochemical Properties
Pentaerythritol triallyl ether plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and van der Waals forces, which stabilize the enzyme structures and enhance their activity. Additionally, this compound can form complexes with proteins, altering their conformation and function .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating the activity of key signaling molecules, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), this compound can alter gene expression and cellular metabolism. This compound also impacts cellular functions such as proliferation, differentiation, and apoptosis, making it a valuable tool in cell biology research .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote beneficial biochemical reactions. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm. These findings are essential for determining the safe and effective use of this compound in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its metabolism and detoxification. The compound can also affect metabolic flux by altering the levels of key metabolites, such as reactive oxygen species and antioxidants. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical effects and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s hydrophilic nature allows it to be readily taken up by cells and distributed to various intracellular compartments. This distribution is essential for its biochemical activity and effectiveness in different cellular contexts .
properties
IUPAC Name |
3-prop-2-enoxy-2,2-bis(prop-2-enoxymethyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-4-7-16-11-14(10-15,12-17-8-5-2)13-18-9-6-3/h4-6,15H,1-3,7-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRWKWGEFZTOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CO)(COCC=C)COCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044806 | |
| Record name | 3-(Prop-2-en-1-yloxy)-2,2-bis[(prop-2-en-1-yloxy)methyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1471-17-6 | |
| Record name | Pentaerythritol triallyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1471-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AI 3-09536 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001471176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-(2-propen-1-yloxy)-2,2-bis[(2-propen-1-yloxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Prop-2-en-1-yloxy)-2,2-bis[(prop-2-en-1-yloxy)methyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(allyloxy)-2,2-bis[(allyloxy)methyl]propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIALLYL PENTAERYTHRITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1PKB14FG8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Pentaerythritol triallyl ether in material science?
A1: this compound (PETAE) is primarily used as a crosslinking agent in the synthesis of polymer networks. Its three allyl groups can react with thiol groups via thiol-ene reactions, leading to the formation of crosslinked structures. This property makes PETAE useful for modifying the thermal and mechanical properties of various polymers. For example, PETAE has been successfully incorporated into:
- Thiol-ene networks: PETAE enhances the glass transition temperature and influences the mechanical properties of thiol-ene networks based on pentaerythritol tetra(3-mercaptopropionate) (PETMP) and monomers like this compound (APE) or allyl isocyanurate (TTT). []
- Biodegradable elastomers: PETAE, due to its hydrophilic and soft nature, can be used as a crosslinker to tune the properties of poly(lactide)-poly(ethylene glycol)-poly(lactide) (PLA-PEG-PLA) based degradable elastomers for biomedical applications. []
- Hydrogel composite membranes: PETAE acts as a crosslinker in the fabrication of polyethersulfone (PES) ultrafiltration membranes, impacting their fouling resistance and selectivity properties. []
Q2: How does the concentration of this compound affect the properties of polymer networks?
A2: The concentration of PETAE plays a crucial role in determining the final properties of the polymer networks.
- Water permeability and selectivity: In hydrogel composite membranes, PETAE concentration influences both water flux and molecular weight cut-off, indicating its role in controlling pore size and membrane structure. []
Q3: Are there any known toxicity concerns associated with this compound?
A3: While PETAE itself is not extensively studied for toxicity, research suggests potential concerns due to its metabolic pathway. A QSAR study highlighted that PETAE can be metabolized into acrolein, a known toxic electrophile. [] This metabolic conversion involves a monooxygenase-mediated free radical proton abstraction followed by enzymatic hydroxylation and decomposition. Acrolein can then react with nucleophilic groups in biological macromolecules, potentially leading to toxicity. []
Q4: What analytical techniques are used to characterize this compound and its incorporation into polymers?
A4: Several analytical techniques are employed to characterize PETAE and its effects on polymer properties:
- Real-time FTIR: This technique monitors the photopolymerization kinetics of PETAE containing formulations, providing information about reaction rates and conversion. []
- Dynamic thermomechanical analysis (DMTA): DMTA helps determine the glass transition temperature (Tg) of the polymer networks, which is influenced by the crosslinking density and flexibility imparted by PETAE. []
- Thermogravimetric analysis (TGA): This technique assesses the thermal stability of the polymer networks containing PETAE, providing information about their degradation behavior. []
- Microscopic measurements: Techniques like Scanning Electron Microscopy (SEM) can be used to visualize the morphology and structure of PETAE-containing polymer networks, particularly in membrane applications. []
Q5: What are the environmental considerations related to this compound?
A5: While specific environmental impact studies on PETAE are limited in the provided research, its potential to degrade into acrolein raises concerns. [] Acrolein is known for its toxicity to aquatic life. Therefore, appropriate waste management and potential mitigation strategies, such as exploring biodegradable alternatives to PETAE, are crucial for responsible use and disposal.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



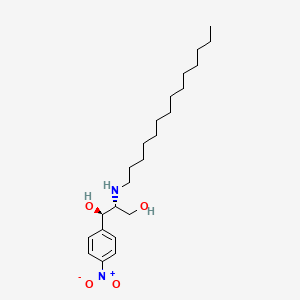

![5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1665016.png)

![2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide](/img/structure/B1665018.png)
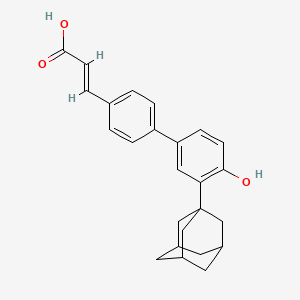
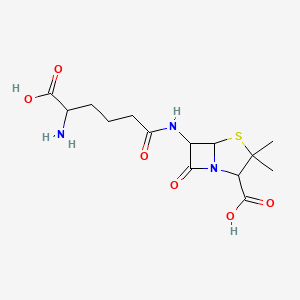

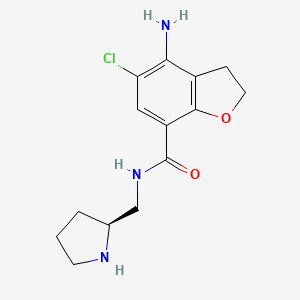
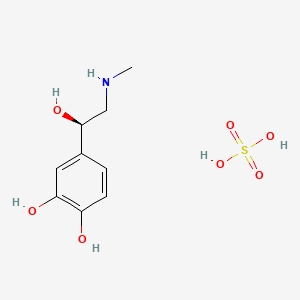


![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1665035.png)
